molecular formula C10H19ClNO5P B1622200 Phosphamidon CAS No. 297-99-4

Phosphamidon

Cat. No.: B1622200
CAS No.: 297-99-4
M. Wt: 299.69 g/mol
InChI Key: RGCLLPNLLBQHPF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLLPNLLBQHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021156
Record name Phosphamidon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13171-21-6
Record name Phosphamidon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13171-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphamidon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide involves its interaction with specific molecular targets and pathways. As an organophosphate, it likely inhibits acetylcholinesterase, an enzyme associated with the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system .

Comparison with Similar Compounds

(E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide can be compared with other organophosphate compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate). While both compounds inhibit acetylcholinesterase, (E)-2-Chloro-3-dimethoxyphosphoryloxy-N,N-diethyl-but-2-enamide has unique structural features that may result in different biological activities and applications .

Similar compounds include:

  • Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)
  • Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate)
  • Parathion (diethyl 4-nitrophenyl phosphorothioate)

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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